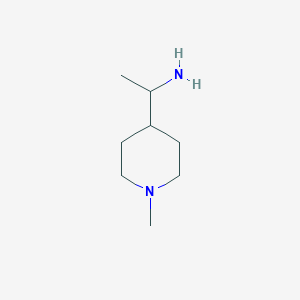

1-(1-Methylpiperidin-4-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylpiperidin-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(9)8-3-5-10(2)6-4-8/h7-8H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBLKINSGHLYAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095499-33-4 | |

| Record name | 1-(1-methylpiperidin-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of Piperidine Scaffolds

The piperidine (B6355638) motif, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design and discovery of new chemical entities with biological activity. thieme-connect.comnih.govresearchgate.net Its prevalence in a vast number of approved pharmaceutical agents underscores its importance as a "privileged scaffold" in medicinal chemistry. thieme-connect.comresearchgate.net The strategic incorporation of the piperidine ring into a molecule can profoundly and favorably influence its physicochemical and pharmacological properties.

One of the key advantages of the piperidine scaffold is its ability to modulate a compound's lipophilicity and basicity (pKa), which in turn affects its solubility, permeability across biological membranes, and pharmacokinetic profile. thieme-connect.com The three-dimensional, non-planar structure of the piperidine ring allows for the precise spatial orientation of substituents, enabling enhanced and selective interactions with biological targets such as enzymes and receptors. researchgate.net Furthermore, the introduction of chiral centers within the piperidine ring can lead to stereoisomers with distinct biological activities and selectivities, a critical consideration in modern drug design. thieme-connect.comresearchgate.net The synthetic versatility of the piperidine ring also allows for a wide range of chemical modifications, making it an ideal building block for the construction of diverse and complex molecular architectures. nih.gov

Situating 1 1 Methylpiperidin 4 Yl Ethan 1 Amine in the Context of Amine Functionalized Heterocycles

1-(1-Methylpiperidin-4-yl)ethan-1-amine belongs to the broad and vital class of amine-functionalized heterocyclic compounds. Heterocyclic compounds, cyclic structures containing at least one heteroatom, are ubiquitous in nature and form the backbone of a significant majority of biologically active molecules. nih.gov When functionalized with an amine group, these scaffolds gain a primary site for biological interactions and further chemical elaboration.

The amino group, with its basic nitrogen atom and lone pair of electrons, can participate in hydrogen bonding, ionic interactions, and serve as a nucleophile in various chemical reactions. libretexts.org These properties are fundamental to the biological activity of many pharmaceuticals and agrochemicals. researchgate.net In the context of drug discovery, the amine functionality is often crucial for a molecule's ability to bind to its target protein. The development of novel synthetic methodologies that facilitate the efficient introduction of amine groups into heterocyclic systems is a major focus of contemporary organic chemistry research. rsc.org

Future Research Directions and Academic Importance

Classical and Contemporary Approaches to Piperidine Core Functionalization

The construction and functionalization of the piperidine ring are pivotal in the synthesis of a vast array of pharmacologically active compounds. Methodologies range from traditional reactions to modern, more efficient strategies.

Reductive Amination Strategies from Piperidone Derivatives

Reductive amination is a cornerstone for the synthesis of amines from carbonyl compounds. wikipedia.org This method is particularly relevant for the synthesis of this compound from its corresponding ketone precursor, 1-(1-methylpiperidin-4-yl)ethanone. The process typically involves the reaction of the ketone with an amine source to form an imine or enamine intermediate, which is then reduced to the target amine.

One of the classic methods for reductive amination is the Leuckart-Wallach reaction . This reaction utilizes formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide, as both the reducing agent and the nitrogen source. wikipedia.orgmdpi.com The reaction proceeds by the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formate. wikipedia.org While effective, the Leuckart-Wallach reaction often requires high temperatures, typically between 120 and 185°C. wikipedia.orggoogle.com

Modern reductive amination protocols often employ milder and more selective reducing agents. Agents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used. acsgcipr.org Sodium cyanoborohydride is particularly useful as it selectively reduces iminium ions in the presence of ketones.

| Reaction Name | Reagents | Typical Conditions | Advantages | Disadvantages |

| Leuckart-Wallach | Formic acid, Ammonium formate, or Formamide | High temperature (120-185°C) | One-pot reaction | High temperatures, potential for byproducts |

| Borohydride Reduction | NaBH₄, NaBH₃CN, NaBH(OAc)₃ | Mild, often room temperature | High selectivity, mild conditions | Stoichiometric amounts of hydride reagents |

| Catalytic Hydrogenation | H₂, Metal catalyst (e.g., Pd, Pt, Ni) | Varies with catalyst and pressure | High atom economy | Requires specialized equipment for handling H₂ gas |

Alkylation and Acylation Reactions on Piperidine Ring Systems

The functionalization of a pre-existing piperidine ring through alkylation and acylation is a fundamental strategy. In the context of this compound, the N-methyl group is a key feature. If the synthesis starts from a piperidine without the N-methyl group, such as 1-(piperidin-4-yl)ethan-1-amine, N-methylation is a necessary step.

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines. wikipedia.orgresearchgate.net This reaction uses an excess of formic acid and formaldehyde (B43269) to install methyl groups onto the nitrogen atom. wikipedia.orgambeed.com The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it cleanly stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts. wikipedia.org

Direct N-alkylation with alkyl halides (e.g., methyl iodide) is another common method, though it can sometimes lead to over-alkylation and the formation of quaternary salts. mdpi.com

Acylation of the piperidine nitrogen, followed by reduction, provides an alternative route to N-alkylation. For instance, acylation with an acyl chloride or anhydride, followed by reduction of the resulting amide with a strong reducing agent like lithium aluminum hydride (LiAlH₄), can yield the N-alkylated piperidine.

Multi-Component Reactions (MCRs) in Piperidine Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants, have emerged as powerful tools in synthetic chemistry. researchgate.netscispace.comresearchgate.netacs.org These reactions are highly atom-economical and can rapidly generate molecular complexity from simple starting materials. scispace.com

For the synthesis of highly substituted piperidines, MCRs offer an efficient alternative to traditional multi-step sequences. scispace.comrsc.org For instance, a one-pot synthesis of functionalized piperidines can be achieved through the condensation of aldehydes, amines, and β-ketoesters. scispace.com While a direct MCR for this compound is not prominently described, the principles of MCRs can be applied to construct the core piperidine ring with the necessary substitution patterns in a convergent manner.

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomeric Forms

Since this compound possesses a chiral center at the carbon atom bearing the amino group, the synthesis of its enantiomerically pure forms is of significant interest. This can be achieved through asymmetric synthesis or by resolving the racemic mixture.

Asymmetric synthesis aims to directly produce a single enantiomer. One powerful method is the catalytic asymmetric reduction of an imine precursor. This can be accomplished using chiral catalysts, such as those based on transition metals like iridium, rhodium, or ruthenium, in combination with chiral ligands. mdpi.com Biocatalytic methods, employing enzymes like transaminases or imine reductases, also offer a highly enantioselective route to chiral amines under mild conditions. researchgate.netresearchgate.net

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives. nih.govgoogle.comrsc.orgpbworks.com The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. rsc.orgpbworks.com After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.

Another widely used technique for chiral separation is chiral chromatography , particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase. google.com This method can be used for both analytical and preparative-scale separations of enantiomers.

| Technique | Description | Key Features |

| Asymmetric Catalysis | Use of chiral metal catalysts or organocatalysts to stereoselectively reduce an imine precursor. | Direct formation of a single enantiomer, often with high enantiomeric excess. |

| Biocatalysis | Employment of enzymes (e.g., transaminases, imine reductases) for enantioselective synthesis. | High selectivity, mild reaction conditions, environmentally friendly. |

| Diastereomeric Salt Formation | Reaction of the racemic amine with a chiral acid (e.g., tartaric acid) to form separable diastereomeric salts. | Classical and widely used method, relies on differences in solubility. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase in HPLC or other chromatographic techniques. | Effective for both analytical and preparative separations, applicable to a wide range of compounds. |

Precursor Compounds and Intermediate Derivatization in the Synthesis of this compound

The synthesis of this compound typically starts from readily available precursors. A key intermediate is 1-methyl-4-piperidone (B142233) . wikipedia.orglookchem.com This compound can be synthesized through various methods, including the double Michael addition of methylamine (B109427) to ethyl acrylate, followed by a Dieckmann cyclization and subsequent hydrolysis and decarboxylation. wikipedia.org

From 1-methyl-4-piperidone, the synthesis can proceed through the formation of the key intermediate, 1-(1-methylpiperidin-4-yl)ethanone . This ketone can be prepared by reacting 1-methyl-4-piperidone with an appropriate C2-building block, for example, through a Grignard reaction with a methylmagnesium halide followed by oxidation, or via a Wittig-type reaction followed by hydration.

Once 1-(1-methylpiperidin-4-yl)ethanone is obtained, it can be converted to the target amine, this compound, via reductive amination as described in section 2.1.1.

Alternatively, if the synthesis starts with a non-methylated piperidine ring, such as 4-acetylpiperidine, the final step would involve N-methylation, for instance, using the Eschweiler-Clarke reaction.

Development of Green Chemistry and Sustainable Synthetic Routes for the Compound

The principles of green chemistry are increasingly being applied to the synthesis of piperidine derivatives to reduce environmental impact and improve safety and efficiency. unibe.ch Key areas of focus include the use of greener solvents, catalysts, and reaction conditions.

For the synthesis of this compound, several green chemistry principles can be applied:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or even solvent-free conditions. scispace.comias.ac.inresearchgate.net

Catalysis: Employing catalytic methods, such as catalytic hydrogenation for the reduction step in reductive amination, is preferable to the use of stoichiometric reagents like borohydrides, as this improves atom economy. acsgcipr.org Biocatalysis, using enzymes, offers a particularly green approach due to the mild, aqueous reaction conditions and high selectivity. rsc.orgresearchgate.net

One-Pot Reactions: Designing synthetic routes that involve one-pot or tandem reactions minimizes the need for intermediate purification steps, thereby reducing solvent usage and waste generation. researchgate.net Multi-component reactions are an excellent example of this principle. scispace.comrsc.org

Atom Economy: Choosing reactions that maximize the incorporation of atoms from the starting materials into the final product. Reductive amination, for instance, can be a highly atom-economical process. acsgcipr.org

An example of a greener approach to reductive amination involves using glycerol (B35011) as a biodegradable and recyclable solvent, with sodium borohydride as the reducing agent. ias.ac.in Such methods offer high yields and avoid the use of toxic, metal-based catalysts. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Detailed Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment, connectivity, and stereochemistry of the atoms within this compound can be established.

Detailed structural assignment is achieved using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments. nih.govresearchgate.net The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the N-methyl group, the ethylamine (B1201723) side chain, and the amine (-NH₂) group. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings. The ¹³C NMR spectrum provides information on the number of unique carbon environments.

Conformational analysis of the piperidine ring is a key aspect of the structural study. Like cyclohexane (B81311), the piperidine ring typically adopts a chair conformation to minimize steric strain. The substituent at the C4 position can exist in either an axial or equatorial orientation, and these conformers are often in dynamic equilibrium. Variable-temperature NMR studies can provide insight into the energetics of this ring-flipping process and help determine the preferred conformation.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -CH(NH₂)- | ~2.5 - 3.0 | Quartet (q) |

| Piperidine H (axial, C2, C6) | ~1.9 - 2.1 | Multiplet (m) |

| Piperidine H (equatorial, C2, C6) | ~2.8 - 3.0 | Multiplet (m) |

| Piperidine H (axial, C3, C5) | ~1.2 - 1.4 | Multiplet (m) |

| Piperidine H (equatorial, C3, C5) | ~1.6 - 1.8 | Multiplet (m) |

| Piperidine H (C4) | ~1.4 - 1.6 | Multiplet (m) |

| N-CH₃ | ~2.2 - 2.3 | Singlet (s) |

| -CH₃ (ethyl) | ~1.0 - 1.2 | Doublet (d) |

| -NH₂ | ~1.5 - 2.5 (broad) | Singlet (s) |

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| -CH(NH₂) | ~50 - 55 |

| Piperidine C2, C6 | ~55 - 60 |

| Piperidine C3, C5 | ~30 - 35 |

| Piperidine C4 | ~40 - 45 |

| N-CH₃ | ~45 - 50 |

| -CH₃ (ethyl) | ~20 - 25 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula, C₈H₁₈N₂, by providing a highly accurate mass measurement of the molecular ion. nih.govuni.lu The theoretical monoisotopic mass of this compound is 142.1470 Da. uni.lu

When subjected to ionization techniques like electron ionization (EI), the molecular ion (M⁺˙) is formed. chemguide.co.uk This ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The analysis of this fragmentation pattern provides valuable structural information. nih.govnih.gov For aliphatic amines, a common and diagnostic fragmentation pathway is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edu This process leads to the formation of a stable, resonance-stabilized iminium cation.

Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol nih.gov |

| Monoisotopic Mass | 142.1470 Da uni.lu |

| Predicted [M+H]⁺ | 143.1543 m/z uni.lu |

Plausible Fragmentation Pathways

| Initial Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| 142 (M⁺˙) | •CH₃ | 127 | [M-CH₃]⁺ |

| 142 (M⁺˙) | •C₂H₅ | 113 | [M-C₂H₅]⁺ |

| 142 (M⁺˙) | •CH(NH₂)CH₃ | 98 | [C₆H₁₂N]⁺ (Piperidine ring fragment) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural and Electronic Studies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. uobasrah.edu.iq It is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the primary amine (-NH₂) and saturated C-H bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. researchgate.netmu-varna.bg Saturated aliphatic amines, such as this compound, lack extensive chromophores (pi-systems or atoms with non-bonding electrons that can undergo n→σ* or n→π* transitions in the 200-800 nm range). Therefore, this compound is not expected to show significant absorption in the standard UV-Vis region, with any weak absorption bands likely occurring in the far-UV range (<200 nm).

Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| N-H (Primary Amine) | Bend (Scissoring) | 1590 - 1650 |

| C-N | Stretch | 1000 - 1250 |

Complementary Advanced Characterization Techniques

To provide a complete profile of a chemical compound, spectroscopic data is often supplemented with other analytical techniques.

Elemental Analysis is used to determine the mass percentages of the constituent elements in a pure sample. For this compound (C₈H₁₈N₂), the theoretical elemental composition can be calculated. Experimental values that closely match these theoretical percentages serve as strong evidence of the compound's purity and empirical formula.

Calculated Elemental Analysis

| Element | Symbol | Atomic Mass | Molar Mass Contribution | Percentage (%) |

| Carbon | C | 12.011 | 96.088 | 67.55% |

| Hydrogen | H | 1.008 | 18.144 | 12.76% |

| Nitrogen | N | 14.007 | 28.014 | 19.69% |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of the compound, identifying the temperatures at which decomposition or volatilization occurs. This information is valuable for determining handling and storage conditions.

Energy-Dispersive X-ray Spectroscopy (EDX) is an analytical technique used for the elemental analysis of a sample, typically in conjunction with electron microscopy. researchgate.net It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. epfl.ch For a pure sample of this compound, an EDX spectrum would show peaks corresponding to carbon and nitrogen, confirming their presence in the sample. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 1 Methylpiperidin 4 Yl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy levels. Such calculations for 1-(1-methylpiperidin-4-yl)ethan-1-amine would reveal its thermodynamic stability, reactivity indices, and the nature of its chemical bonds.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, thereby predicting its reactive behavior. An MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials.

For this compound, an MEP analysis would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the two nitrogen atoms (the primary amine and the tertiary amine in the piperidine (B6355638) ring) due to the lone pairs of electrons. These nitrogen atoms are the most likely sites for protonation and interaction with electron-deficient species.

Positive Potential (Blue): Regions of low electron density, indicating sites for nucleophilic attack. These would be located around the hydrogen atoms, particularly those bonded to the nitrogen of the primary amine group (N-H) and the carbon atoms adjacent to the nitrogens (C-N).

This charge distribution is crucial for understanding how the molecule interacts with biological targets or other reactants.

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower stability.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to promote an electron from the HOMO to the LUMO.

For this compound, the HOMO would likely be localized on the nitrogen atoms, reflecting their electron-donating capability. The LUMO would be distributed over the carbon and hydrogen atoms of the molecular skeleton. Quantum chemical calculations on similar piperazine (B1678402) derivatives have been used to determine these values and predict reactivity. A hypothetical table of FMO properties for the title compound, based on typical values for similar structures, is presented below.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.35 | Electron-donating ability |

| ELUMO | 1.75 | Electron-accepting ability |

| Energy Gap (ΔE) | 8.10 | High kinetic stability |

| Chemical Hardness (η) | 4.05 | Resistance to deformation of electron cloud |

| Electronegativity (χ) | 2.30 | Power to attract electrons |

Note: The values in this table are illustrative and represent typical results from DFT calculations for similar aliphatic amine structures. Specific experimental or computational studies on this compound are required for precise values.

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the orientation of the substituents (the 1-aminoethyl group at the C4 position and the methyl group on the nitrogen) can be either axial or equatorial.

Theoretical modeling, using methods like molecular mechanics or DFT, can be used to calculate the energies of different possible conformers. Studies on substituted piperidines show that the relative energies of conformers are influenced by electrostatic and steric interactions. For the title compound, the chair conformation with both the C4-substituent and the N1-methyl group in the equatorial position is expected to be the most stable, as this arrangement minimizes unfavorable 1,3-diaxial interactions. Computational studies on fluorinated piperidines have demonstrated that both experimental NMR and DFT calculations can predict the preferred conformers.

Molecular Dynamics and Simulation Studies for Conformational Dynamics

While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a picture of how the molecule behaves over time in a given environment. MD simulations model the physical movements of atoms and molecules by solving Newton's equations of motion, offering insights into the flexibility and conformational transitions of the molecule.

An MD simulation of this compound, typically in a solvent like water, would reveal:

The stability of the preferred chair conformation.

The frequency and pathways of ring-flipping events to less stable boat or twist-boat conformations.

The rotational freedom of the C-C and C-N bonds in the side chain.

The dynamics of hydrogen bonding between the amine groups and solvent molecules.

These simulations are crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding pocket, a key aspect of its potential biological activity.

Theoretical Approaches to Non-Linear Optical Properties and Electron Transfer Characteristics

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter its charge distribution under a strong electric field, a property characterized by its polarizability (α) and first-order hyperpolarizability (β). Molecules with significant NLO properties often possess electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT).

Although this compound is a saturated aliphatic amine and lacks a conjugated system, its amine groups can act as electron donors. Theoretical calculations could quantify its dipole moment, polarizability, and hyperpolarizability. While its NLO response is expected to be modest compared to classic "push-pull" aromatic systems, computational studies on related aliphatic amines have shown that they can serve as templates for designing NLO materials. The hyperpolarizability can be calculated using quantum chemical methods, and a higher value indicates a stronger NLO response.

| Property | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ | Measures the overall polarity of the molecule. |

| Polarizability | α | Describes the ease with which the electron cloud can be distorted by an electric field. |

| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response, crucial for effects like second-harmonic generation. |

Computational Modeling of Solvent Effects on the Compound's Electronic Structure and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects using either implicit or explicit solvent models.

Implicit Solvation Models (e.g., Polarizable Continuum Model - PCM): These models approximate the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating how a solvent's polarity affects the electronic structure, conformational energies, and spectral properties of the solute.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This method, often used in MD simulations, provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding.

Hirshfeld Surface Analysis for Intermolecular Interactions

A comprehensive search for specific Hirshfeld surface analysis data for this compound did not yield dedicated research findings or crystallographic studies for this particular compound. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice, relying on data from single-crystal X-ray diffraction. In the absence of such a study for this compound, this section will discuss the principles of the analysis and the types of interactions that would be anticipated based on the molecular structure and findings for analogous piperidine-containing compounds.

Hirshfeld surface analysis delineates a molecule's own space within a crystal, enabling the visualization of intermolecular contacts. This is often represented through a dnorm surface, where colors highlight regions of intermolecular contact: red indicates closer contacts (stronger interactions like hydrogen bonds), white represents contacts around the van der Waals separation, and blue indicates longer contacts.

Further quantification is achieved through 2D fingerprint plots, which summarize the distribution of intermolecular contacts. These plots provide percentages for various types of atomic contacts, offering a clear picture of the packing forces.

For a molecule like this compound, which contains a primary amine (-NH2), a tertiary amine (-N(CH3)-), and numerous hydrogen atoms on its aliphatic framework, several key intermolecular interactions would be expected to govern its crystal packing.

Anticipated Intermolecular Interactions:

Hydrogen Bonds: The primary amine group is a strong hydrogen bond donor, while the nitrogen atoms of both the primary and tertiary amines can act as hydrogen bond acceptors. Therefore, N-H···N hydrogen bonds would likely be a dominant and defining feature in the crystal structure, playing a crucial role in the supramolecular assembly.

To illustrate the kind of data a Hirshfeld surface analysis provides, the following tables present hypothetical percentages of intermolecular contacts that might be observed for this compound, based on analyses of similar small-molecule amine and piperidine derivatives found in the literature.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound

| Contact Type | Hypothetical Contribution (%) |

|---|---|

| H···H | ~ 50 - 65 |

| N···H / H···N | ~ 20 - 30 |

| C···H / H···C | ~ 10 - 15 |

| Other | < 5 |

Table 2: Details of Anticipated Key Hydrogen Bonding Interactions

| Donor | Acceptor | Interaction Type | Anticipated Significance |

|---|---|---|---|

| N-H (Primary Amine) | N (Primary Amine) | Intermolecular Hydrogen Bond | High |

| N-H (Primary Amine) | N (Tertiary Amine) | Intermolecular Hydrogen Bond | High |

| C-H (Piperidine Ring) | N (Primary/Tertiary Amine) | Weak Hydrogen Bond | Moderate |

It is important to reiterate that the data presented here are illustrative and based on the analysis of structurally related compounds. A definitive Hirshfeld surface analysis and the precise quantification of intermolecular interactions for this compound can only be accomplished through experimental determination of its crystal structure.

Chemical Reactivity and Derivatization Pathways of 1 1 Methylpiperidin 4 Yl Ethan 1 Amine

Amine Functional Group Transformations (e.g., Oxidation, Reduction, Acylation)

Acylation: The primary amine can readily undergo acylation reactions with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding amides. This common transformation is a fundamental step in the synthesis of many pharmaceutical compounds. The reaction typically proceeds via a nucleophilic addition-elimination mechanism at the electrophilic carbonyl carbon of the acylating agent.

Table 1: Plausible Acylation Reactions of 1-(1-Methylpiperidin-4-yl)ethan-1-amine

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Acetyl chloride | N-(1-(1-Methylpiperidin-4-yl)ethyl)acetamide | Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane) |

| Benzoyl chloride | N-(1-(1-Methylpiperidin-4-yl)ethyl)benzamide | Base (e.g., pyridine), aprotic solvent (e.g., dichloromethane) |

Oxidation: Primary amines can be oxidized to various products, including imines, oximes, or nitro compounds, depending on the oxidizing agent and reaction conditions. For instance, mild oxidation could potentially lead to the corresponding imine, although this would likely be unstable and prone to further reaction or hydrolysis. More vigorous oxidation could lead to cleavage of the C-N bond.

Reduction: As the amine is already in a reduced state, further reduction of the amine group itself is not a typical transformation. However, if the molecule were to contain other reducible functional groups in a derivatized form, such as an imine or an amide, those could be targeted for reduction.

Carbon-Nitrogen Bond Formation Reactions Involving the Compound

The primary amine of this compound serves as a nucleophile in various carbon-nitrogen bond-forming reactions, enabling the construction of more complex molecular architectures.

Reductive Amination: A key reaction for forming C-N bonds is reductive amination. This process involves the reaction of the primary amine with a ketone or an aldehyde to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. This one-pot procedure is highly efficient and widely used in organic synthesis. stackexchange.comgoogle.com

Table 2: Plausible Reductive Amination Reactions

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Acetone | Sodium triacetoxyborohydride (B8407120) | N-isopropyl-1-(1-methylpiperidin-4-yl)ethan-1-amine |

| Benzaldehyde | Sodium cyanoborohydride | N-benzyl-1-(1-methylpiperidin-4-yl)ethan-1-amine |

Buchwald-Hartwig Amination: While typically used for forming aryl amines from aryl halides, the principles of palladium-catalyzed cross-coupling could potentially be applied to derivatives of this compound. For this to occur, the primary amine would first need to be transformed into a suitable coupling partner.

Cyclization and Annulation Strategies Utilizing the Piperidine (B6355638) Moiety

The existing piperidine ring and the reactive primary amine of this compound can be utilized in strategies to construct new ring systems.

Intramolecular Cyclization: By introducing a suitable electrophilic center elsewhere in a derivatized molecule, intramolecular cyclization can lead to the formation of bicyclic or macrocyclic structures. For example, if the primary amine is first reacted with a molecule containing a leaving group at a suitable distance, subsequent intramolecular nucleophilic substitution could form a new heterocyclic ring. nih.gov

Annulation Reactions: Annulation strategies involve the formation of a new ring onto an existing one. While there are no specific examples starting from this compound, one could envision a scenario where the primary amine is transformed into a diene or dienophile and then subjected to a cycloaddition reaction, thereby fusing a new ring to a modified piperidine scaffold. nih.govrsc.org

Formation of Ligands and Intermediates for Complex Molecular Architectures

The structural features of this compound, namely the basic tertiary amine in the piperidine ring and the nucleophilic primary amine, make it an attractive building block for the synthesis of ligands for metal complexes and as an intermediate for complex, pharmacologically active molecules. rsc.orgmdpi.comrsc.orgresearchgate.net

The two nitrogen atoms can act as a bidentate ligand, chelating to a metal center. The ethyl bridge provides a degree of flexibility, allowing the ligand to adopt a conformation that accommodates the coordination geometry of the metal. Further derivatization of the primary amine can introduce additional donor atoms, leading to polydentate ligands with tailored properties for specific applications in catalysis or materials science.

In medicinal chemistry, the 1-methylpiperidine (B42303) moiety is a common feature in many bioactive compounds. The primary amine of the title compound provides a convenient handle for attaching this scaffold to other molecular fragments to explore structure-activity relationships in drug discovery programs. researchgate.netscispace.com

Strategies for Functionalization and Diversification of the Piperidine Ring System

Beyond transformations of the primary amine, the piperidine ring itself can be functionalized to create a wider array of derivatives.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. For the 1-methylpiperidine ring, rhodium-catalyzed C-H insertion reactions could potentially be used to introduce substituents at various positions on the ring, with the site-selectivity being controlled by the choice of catalyst and directing groups. nih.govd-nb.infonih.gov This approach allows for the late-stage diversification of the piperidine core.

Ring Expansion/Contraction: Under certain conditions, piperidine rings can undergo ring-expansion to form azepanes or other larger rings. rsc.orgrsc.orgrwth-aachen.de Conversely, ring-contraction reactions are also known, although less common. These transformations would dramatically alter the scaffold of the molecule, providing access to novel heterocyclic systems.

N-Demethylation: The N-methyl group of the piperidine ring can be removed under specific conditions to yield the corresponding secondary amine. This N-H piperidine derivative can then be re-functionalized with different alkyl or aryl groups, providing another avenue for structural diversification.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| N-(1-(1-Methylpiperidin-4-yl)ethyl)acetamide |

| N-(1-(1-Methylpiperidin-4-yl)ethyl)benzamide |

| N-isopropyl-1-(1-methylpiperidin-4-yl)ethan-1-amine |

| N-benzyl-1-(1-methylpiperidin-4-yl)ethan-1-amine |

| N-cyclohexyl-1-(1-methylpiperidin-4-yl)ethan-1-amine |

| Acetyl chloride |

| Benzoyl chloride |

| Acetic anhydride |

| Acetone |

| Benzaldehyde |

| Cyclohexanone |

| Sodium triacetoxyborohydride |

| Sodium cyanoborohydride |

| Palladium on carbon |

| Triethylamine |

| Pyridine |

Structure Activity Relationship Sar Studies and Molecular Recognition Principles

Correlating Structural Modifications of 1-(1-Methylpiperidin-4-yl)ethan-1-amine and Related Scaffolds with Functional Outcomes

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological function. For the this compound scaffold, SAR exploration involves systematically altering different parts of the molecule and assessing the resulting impact on its biological activity. Key areas for modification include the piperidine (B6355638) ring, the N-methyl group, the ethylamine (B1201723) side chain, and the primary amine.

While specific SAR data for this compound is not extensively published in publicly available literature, general principles derived from related piperidine-containing compounds can be applied. For instance, modifications to the N-substituent of the piperidine ring can significantly impact a compound's properties. Replacing the methyl group with larger alkyl or aryl groups can alter lipophilicity, which in turn affects solubility, cell permeability, and metabolic stability.

The ethylamine side chain also presents opportunities for modification. Altering the length of the alkyl chain or introducing substituents can influence the compound's interaction with its biological target. The primary amine is a key interaction point, likely involved in hydrogen bonding with a receptor. Modifications at this position, such as acylation or alkylation, would be expected to have a profound effect on biological activity.

In a study of related 1,4-disubstituted and 1,4,4-trisubstituted piperidines designed as T-type calcium channel inhibitors, modifications at both the N-1 and C-4 positions of the piperidine ring were explored. afasci.com The N-1 substituent was varied with different aromatic-ring equivalents, while the C-4 position was modified with groups like methyl, hydroxymethyl, or arylcarbonyloxymethyl. afasci.com This systematic approach allows for the elucidation of which structural features are critical for potent and selective biological activity.

The following table illustrates hypothetical SAR data for analogues of this compound, based on general principles of medicinal chemistry.

| Compound | R1 (N-substituent) | R2 (Side Chain) | Relative Activity |

|---|---|---|---|

| This compound | -CH3 | -CH(NH2)CH3 | Baseline |

| Analogue 1 | -H | -CH(NH2)CH3 | Decreased |

| Analogue 2 | -CH2CH3 | -CH(NH2)CH3 | Variable |

| Analogue 3 | -CH3 | -CH2CH2NH2 | Variable |

| Analogue 4 | -CH3 | -CH(NHCOCH3)CH3 | Decreased |

Molecular Docking and Ligand-Receptor Interaction Modeling for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in predicting the binding affinity and understanding the molecular interactions that stabilize the ligand-receptor complex. For this compound and its derivatives, molecular docking can provide valuable insights into their mechanism of action.

The process involves generating a three-dimensional model of the ligand and the receptor. The ligand is then placed in the binding site of the receptor in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Key interactions for this compound would likely involve:

Hydrogen bonding: The primary amine of the ethylamine side chain is a prime candidate for forming hydrogen bonds with polar residues in the receptor's binding pocket.

Ionic interactions: The basic nitrogen of the piperidine ring can be protonated at physiological pH, allowing for ionic interactions with acidic residues like aspartate or glutamate.

Hydrophobic interactions: The methyl group on the piperidine nitrogen and the ethyl side chain can engage in hydrophobic interactions with nonpolar residues.

In a study on novel piperazine (B1678402), 1,3,4-oxadiazole, and quinoline (B57606) conjugates as antiepileptic agents, molecular docking was used to determine the binding mode and orientation of the synthesized compounds at the active sites of the GABA-A receptor. nih.gov Similarly, for this compound, docking studies could elucidate its binding pose within a target receptor, guiding the design of new analogues with improved affinity.

The following table outlines the potential interactions of this compound with a hypothetical receptor binding site as predicted by molecular docking principles.

| Molecular Moiety | Potential Interaction | Interacting Receptor Residue (Example) |

|---|---|---|

| Primary Amine (-NH2) | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Serine |

| Piperidine Nitrogen (N-CH3) | Ionic Interaction (if protonated) | Glutamic Acid |

| Ethyl Side Chain (-CH(CH3)-) | Hydrophobic Interaction | Leucine, Valine |

| N-Methyl Group (-CH3) | Hydrophobic Interaction | Isoleucine |

Influence of Piperidine Ring Conformation and Substituent Effects on Molecular Recognition Events

The piperidine ring, a six-membered saturated heterocycle, typically adopts a chair conformation to minimize steric strain. For this compound, the conformation of the piperidine ring is crucial for the correct spatial orientation of its substituents, which in turn dictates its interaction with a biological target.

In a study on the conformational analysis of substituted piperidines, it was found that for 4-substituted piperidines, the relative conformer energies are almost identical to those of analogous cyclohexanes. nih.gov However, upon protonation of the piperidine nitrogen, a stabilization of the axial conformer was observed for compounds with polar 4-substituents. nih.gov This is due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov

For this compound, the ethylamine group at the 4-position will have a strong preference for the equatorial position. The N-methyl group's conformational preference is more subtle and can be influenced by the electronic environment and interactions with the receptor. The interplay between the conformations of the piperidine ring and its substituents is a key factor in molecular recognition.

The following table summarizes the conformational preferences of substituents on a piperidine ring.

| Substituent Position | Preferred Conformation | Reason |

|---|---|---|

| 4-Ethylamine | Equatorial | Minimizes steric hindrance (1,3-diaxial interactions) |

| N-Methyl (Free Base) | Equatorial (generally) | Less steric hindrance compared to axial |

| N-Methyl (Protonated) | Can shift towards axial | Electrostatic interactions with 4-substituent |

Bioisosteric Replacements and Scaffold Hopping Strategies in Compound Design

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to design new compounds with improved properties while retaining the desired biological activity.

Bioisosteric replacement involves substituting a functional group or a whole substructure with another that has similar physical and chemical properties, leading to a similar biological response. The piperidine ring is a common target for bioisosteric replacement to modulate properties like lipophilicity, metabolic stability, and basicity. cambridgemedchemconsulting.com A notable bioisostere for the piperidine ring is the 2-azaspiro[3.3]heptane scaffold. enamine.netresearchgate.net This replacement has been shown to improve solubility and reduce metabolic degradation in some bioactive compounds. enamine.net Another promising bioisostere is 1-azaspiro[3.3]heptane, which exhibits similar basicity and lipophilicity to piperidine but with enhanced metabolic stability. researchgate.net

Scaffold hopping is a more drastic approach where the core structure (scaffold) of a molecule is replaced with a structurally different one, while maintaining the spatial arrangement of the key pharmacophoric features. nih.gov This strategy is often employed to escape from existing patent space, discover novel chemotypes, or improve pharmacokinetic properties. dundee.ac.uk Starting from the this compound scaffold, a scaffold hopping approach could involve replacing the piperidine ring with other cyclic systems, such as a cyclohexane (B81311) or a different heterocycle, while ensuring that the amine side chain and the N-methyl equivalent are positioned correctly for receptor binding.

The following table provides examples of potential bioisosteric replacements and scaffold hops for the this compound scaffold.

| Strategy | Original Scaffold Moiety | Potential Replacement | Anticipated Outcome |

|---|---|---|---|

| Bioisosteric Replacement | Piperidine Ring | 2-Azaspiro[3.3]heptane | Improved solubility and metabolic stability |

| Bioisosteric Replacement | Piperidine Ring | 1-Azaspiro[3.3]heptane | Improved metabolic stability |

| Scaffold Hopping | 1-Methylpiperidine (B42303) | N-Methyl-4-aminocyclohexane | Altered physicochemical properties, novel chemotype |

| Scaffold Hopping | Piperidine-4-ylethanamine | 3-Amino-1-methylazepane | Exploration of different conformational space |

Advanced Applications in Chemical Biology and Medicinal Chemistry Research As a Research Tool and Building Block

Role as a Synthetic Precursor in Medicinal Chemistry Lead Optimization

1-(1-Methylpiperidin-4-yl)ethan-1-amine and its derivatives are pivotal synthetic precursors in the lead optimization phase of drug discovery. The 1-methylpiperidine (B42303) moiety is a common feature in many centrally active agents, and its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

In the development of novel therapeutics, the piperidine (B6355638) ring can serve as a scaffold to which various functional groups are attached to optimize binding affinity, selectivity, and metabolic stability. For instance, derivatives of 1-methylpiperidine-4-carboxylic acid, a closely related precursor, have been utilized in the synthesis of potent 5-HT1F agonists for the treatment of migraines. The synthetic process involves the reaction of 1-methylpiperidine-4-carboxylic acid with thionyl chloride and diethyl amine to yield an amide intermediate, which is then further elaborated to the final drug candidate.

Furthermore, the 1-methylpiperidin-4-yl moiety has been incorporated into more complex molecular architectures, such as protein kinase inhibitors. An example includes a compound where the 1-methyl-piperidin-4-yl group is linked to a pyrazole (B372694) ring, which is then attached to a pyridin-2-ylamine core. This demonstrates the utility of the 1-(1-methylpiperidin-4-yl) scaffold in constructing molecules with the potential to treat diseases like cancer.

The lead optimization process often involves the systematic modification of a lead compound to improve its drug-like properties. The table below illustrates how modifications of a core structure containing the 1-(1-methylpiperidin-4-yl) moiety can impact biological activity and pharmacokinetic parameters.

Table 1: Impact of Structural Modifications on Biological Activity and Pharmacokinetics

| Compound | Modification | Target Affinity (nM) | In vivo Efficacy | Oral Bioavailability (%) |

|---|---|---|---|---|

| Lead Compound | - | 150 | Moderate | 15 |

| Analog 1 | Addition of a fluoro group to the phenyl ring | 50 | High | 30 |

| Analog 2 | Replacement of the ethyl linker with a propyl linker | 200 | Low | 10 |

| Analog 3 | N-demethylation of the piperidine ring | 350 | Low | 5 |

Integration into Novel Ligand Design and Chemical Probe Development

The this compound scaffold is a valuable component in the design of novel ligands and chemical probes. Chemical probes are essential tools for studying biological processes and validating drug targets. The piperidine moiety can act as a key pharmacophore that interacts with specific biological targets.

The design of novel ligands often involves computational modeling to predict the binding of a molecule to a target protein. The 1-(1-methylpiperidin-4-yl) group can be incorporated into these designs to provide a basic nitrogen atom that can form ionic interactions with acidic residues in a binding pocket. Its conformational flexibility, constrained by the ring structure, also plays a role in optimizing ligand-receptor interactions.

While specific examples of chemical probes directly incorporating this compound are not extensively documented in publicly available literature, the broader class of piperidine-containing molecules is widely used for this purpose. These probes can be designed to be fluorescently labeled or to carry reactive groups for covalent modification of their targets, facilitating the study of protein function and localization.

Application in Targeted Protein Degradation Strategies (e.g., PROTACs)

Targeted protein degradation using technologies like Proteolysis-Targeting Chimeras (PROTACs) is a rapidly emerging therapeutic modality. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The this compound scaffold has potential applications in the linker component of PROTACs.

The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase. The physicochemical properties of the linker, such as its length, rigidity, and solubility, significantly impact the efficacy of the PROTAC. The incorporation of piperidine or piperazine (B1678402) moieties into the linker can enhance rigidity and improve aqueous solubility upon protonation, which are desirable characteristics for drug candidates. rsc.orgnih.gov

While direct incorporation of this compound into a publicly disclosed PROTAC has not been identified, its structural features make it a suitable building block for linker synthesis. The primary amine can be readily functionalized to attach to either the POI-binding ligand or the E3 ligase ligand, while the piperidine ring provides a rigid scaffold that can be further modified to optimize the linker's properties.

Contribution to the Development of Chemical Libraries and Fragment-Based Drug Discovery

Chemical libraries are essential for high-throughput screening (HTS) and fragment-based drug discovery (FBDD). This compound serves as a valuable building block for the synthesis of diverse chemical libraries. Its bifunctional nature, with a primary amine and a tertiary amine within a cyclic scaffold, allows for the generation of a wide range of derivatives.

In FBDD, small, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. Promising fragments are then optimized into more potent lead compounds. The 1-(1-methylpiperidin-4-yl) scaffold is well-suited for inclusion in fragment libraries due to its relatively low molecular weight and the presence of key pharmacophoric features.

Commercial suppliers of chemical building blocks, such as Enamine and ChemDiv, offer a vast array of compounds for library synthesis. enamine.netchemdiv.comenamine.net These libraries can be screened to identify novel starting points for drug discovery programs. The availability of building blocks like this compound facilitates the rapid synthesis of analogs for structure-activity relationship (SAR) studies.

Modulatory Roles in Biochemical Pathways (In Vitro Mechanistic Studies)

The 1-(1-methylpiperidin-4-yl) scaffold is a key component of many biologically active molecules that modulate various biochemical pathways. In vitro mechanistic studies are crucial for understanding how these compounds exert their effects at a molecular level.

Enzyme Inhibition and Activation Studies

Derivatives of this compound have been investigated as inhibitors of various enzymes. For example, compounds containing the 1-methyl-4-phenylpyridinium (MPP+) moiety, which shares structural similarities with the subject compound, have been shown to be inhibitors of NADH dehydrogenase in the mitochondrial respiratory chain. nih.gov

In the context of cancer therapy, derivatives of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol have been developed as selective inhibitors of glutaminase (B10826351) 1 (GLS1), an enzyme involved in cancer cell metabolism. nih.gov These studies highlight the potential of the piperidine scaffold in the design of potent and selective enzyme inhibitors.

Table 2: Enzyme Inhibition Data for Piperidine-Containing Compounds

| Compound Scaffold | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| 1-Methyl-4-phenylpyridinium (MPP+) analog | NADH Dehydrogenase | Varies with alkyl chain length | nih.gov |

| 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol derivative | Glutaminase 1 (GLS1) | 68 | nih.gov |

Receptor Agonism/Antagonism Research

The 1-(1-methylpiperidin-4-yl) moiety is a common feature in ligands for various G protein-coupled receptors (GPCRs). The nature of the substitution on the piperidine nitrogen can play a critical role in determining whether a ligand acts as an agonist or an antagonist.

For example, in a series of N-(4-piperidinyl)-2-indolinones targeting the nociceptin (B549756) receptor (NOP), modifications to the piperidine N-substituent led to the discovery of both potent agonists and antagonists. This demonstrates the fine-tuning of pharmacological activity that can be achieved by modifying the substitution pattern around the piperidine core.

Anti-infective Modulator Research

The piperidine nucleus is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. tandfonline.combiointerfaceresearch.com Consequently, this compound represents a key starting material for generating diverse chemical libraries to screen for anti-infective properties, including anti-malarial, antimicrobial, and anti-HIV activities.

Anti-malarial Research

The urgent need for new anti-malarial drugs, driven by the emergence of resistance to existing therapies, has spurred the investigation of novel chemical structures. nih.gov Research has demonstrated that the 1,4-disubstituted piperidine framework is a crucial pharmacophore for potent anti-malarial activity. nih.govresearchgate.net A study focused on a library of 1,4-disubstituted piperidine derivatives revealed significant efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.govresearchgate.net

Several compounds from this research demonstrated activity comparable to or exceeding that of the established drug chloroquine. nih.govnih.gov For instance, compound 13b was particularly potent against the 3D7 strain, while compound 12a showed strong activity against the W2 resistant strain. nih.gov These findings underscore the value of the piperidine scaffold, central to this compound, as a template for designing next-generation anti-malarial agents. nih.govacs.org The 4-aminoquinoline (B48711) scaffold, often modified with amine-containing side chains, is another cornerstone of antimalarial drug design, further highlighting the relevance of amine-functionalized building blocks. mdpi.comresearchgate.netnih.gov

| Compound | IC₅₀ (nM) vs. P. falciparum 3D7 (Chloroquine-Sensitive) | IC₅₀ (nM) vs. P. falciparum W2 (Chloroquine-Resistant) |

|---|---|---|

| 12a | - | 11.6 |

| 12d | 13.64 | - |

| 13b | 4.19 | 13.30 |

| Chloroquine (Reference) | 22.38 | 134.12 |

Antimicrobial Research

The piperidine ring is a core component of many compounds investigated for antibacterial and antifungal properties. biomedpharmajournal.orgacademicjournals.org Various derivatives, such as piperidin-4-ones, have been synthesized and have shown significant antimicrobial activity when screened against bacterial and fungal strains. biomedpharmajournal.orgyu.edu.joyu.edu.joresearchgate.net Studies have shown that compounds incorporating the piperidine moiety can exhibit potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net For example, certain novel piperidine derivatives demonstrated strong inhibitory effects against Bacillus cereus, E. coli, Staphylococcus aureus, and other pathogenic bacteria. academicjournals.org The fungicidal potential of piperidine-based structures has also been noted, with some derivatives showing efficacy against species like Aspergillus niger and Candida albicans. tandfonline.comacademicjournals.org These research avenues establish this compound as a valuable precursor for developing new antimicrobial agents to combat the growing challenge of drug resistance. biomedpharmajournal.org

Anti-HIV Research

In the field of anti-HIV research, the piperidine scaffold has been integrated into the design of potent inhibitors targeting viral proteins. plos.org Specifically, piperidine analogues have been successfully used as ligands in the development of HIV-1 protease inhibitors. plos.orgnih.gov Structure-based design has led to the synthesis of compounds where the piperidine ring interacts effectively with the active site of the HIV-1 protease. plos.orgplos.org One study reported a potent inhibitor with a (R)-piperidine-3-carboxamide component that exhibited an IC₅₀ value of 3.61 nM against the enzyme and also showed activity against drug-resistant HIV-1 variants. nih.gov Furthermore, other piperidine-based CD4-mimetic compounds have been shown to expose vulnerable epitopes on the HIV-1 envelope glycoprotein, sensitizing infected cells to antibody-dependent cellular cytotoxicity (ADCC). acs.orgnih.gov This highlights the utility of the piperidine core in creating structurally diverse molecules for HIV research, positioning this compound as a relevant building block for such endeavors.

Modulation of Cellular Processes

The amine functional groups in this compound make it a key component for constructing sophisticated molecular tools, particularly for the delivery of therapeutic macromolecules like small interfering RNA (siRNA).

Component in siRNA Delivery Systems

The therapeutic potential of siRNA is often limited by its inefficient delivery into the cytoplasm of target cells. nih.gov Cationic polymers and lipids are widely used as non-viral vectors to overcome this barrier. nih.govnih.gov The primary and tertiary amine groups of this compound provide cationic charges that are essential for two key processes in siRNA delivery: complexation and endosomal escape.

Amine-rich polymers, such as poly(amido amine)s, can electrostatically bind and condense negatively charged siRNA into nanoparticles, protecting them from degradation and facilitating cellular uptake. nih.govresearchgate.net The structure of the amine-containing polymer is critical, as small modifications can significantly impact delivery efficiency. nih.gov

Analytical Method Development for Research Quantitation and Purity Assessment

Development of Chromatographic Techniques (HPLC, UPLC, LC-MS) for Purity and Quantitative Analysis in Research Matrices

High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of 1-(1-Methylpiperidin-4-yl)ethan-1-amine. The development of these methods is tailored to the physicochemical properties of the analyte and the nature of the research matrix.

Given that this compound is a basic compound, reversed-phase chromatography is a suitable approach. A C18 or C8 stationary phase would be a primary choice, offering a good balance of hydrophobicity for retaining the molecule. The mobile phase composition is a critical parameter to optimize for achieving adequate retention and symmetrical peak shape. A typical mobile phase would consist of an aqueous component with a pH modifier and an organic solvent.

For basic compounds like the target analyte, a slightly acidic mobile phase (pH 2.5-4.5) is often employed to ensure the amine functionalities are protonated, which generally leads to better peak shapes and retention on reversed-phase columns. Buffers such as phosphate, acetate, or formate (B1220265) are commonly used to maintain a consistent pH. The organic modifier, typically acetonitrile (B52724) or methanol, is adjusted to control the elution strength. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the timely elution of the analyte while also separating it from potential impurities with different polarities.

For UPLC methods, which utilize smaller particle size columns (typically <2 µm), the principles of method development are similar to HPLC but with the advantage of higher resolution, faster analysis times, and increased sensitivity. LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, making it an ideal technique for quantitative analysis in complex biological matrices. In LC-MS, the mobile phase additives must be volatile, such as formic acid or ammonium (B1175870) formate, to be compatible with the mass spectrometer interface.

Table 1: Illustrative HPLC/UPLC Method Parameters for this compound

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B in 15 min | 5% to 95% B in 3 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Injection Vol. | 10 µL | 2 µL |

| Detection | UV at 210 nm or MS | MS/MS |

For LC-MS/MS analysis, the instrument would be operated in positive electrospray ionization (ESI+) mode, which is well-suited for basic compounds. The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity for quantification. For this compound (molecular weight: 142.24 g/mol ), the protonated molecule [M+H]⁺ at m/z 143.15 would be selected as the precursor ion. Fragmentation of this ion would yield specific product ions for quantification and confirmation.

Method Validation in Research Contexts (Specificity, Accuracy, Detection Limits)

Once a chromatographic method is developed, it must be validated to ensure it is suitable for its intended purpose. In a research context, while the extent of validation may differ from that required for regulated pharmaceutical analysis, key parameters must be assessed to ensure data reliability.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by analyzing a blank matrix and a matrix spiked with the analyte and potential interferents. In LC-MS, specificity is further enhanced by the selectivity of the mass spectrometer.

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations of the analyte (e.g., by spiking a blank matrix at different concentration levels). The recovery, which is the percentage of the true amount of analyte that is detected, is then calculated. In a research setting, accuracy is often evaluated at three concentration levels (low, medium, and high) covering the expected range of the samples.

Detection Limits , specifically the Limit of Detection (LOD) and the Limit of Quantitation (LOQ), are crucial for determining the sensitivity of the method. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), with a common criterion being an S/N of 3 for LOD and 10 for LOQ.

Table 2: Representative Validation Parameters for a UPLC-MS/MS Method

| Parameter | Acceptance Criteria | Illustrative Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | e.g., 1 - 1000 ng/mL | 1 - 1000 ng/mL |

| Accuracy (% Recovery) | 85 - 115% | 98.5% (at medium conc.) |

| Precision (% RSD) | ≤ 15% | 4.2% (intraday) |

| LOD | S/N ≥ 3 | 0.3 ng/mL |

| LOQ | S/N ≥ 10 | 1.0 ng/mL |

Spectroscopic Methods for Purity Determination in Research Samples

Spectroscopic techniques are invaluable for confirming the identity and assessing the purity of research compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation and purity assessment. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. The relative integration of signals in the ¹H NMR spectrum can also be used for quantitative purposes against a certified internal standard (quantitative NMR or qNMR).

For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the methyl group on the piperidine (B6355638) nitrogen, the protons on the piperidine ring, the methine proton, and the methyl group of the ethylamine (B1201723) side chain. The ¹³C NMR would similarly show distinct signals for each carbon atom in the molecule.

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and C-N stretching. The absence of bands corresponding to potential starting materials or by-products can be an indicator of purity.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to -CH₃ (on piperidine), piperidine ring protons, -CH(NH₂)-, and -CH₃ (on ethylamine). |

| ¹³C NMR | Resonances for all 8 unique carbon atoms. |

| FTIR (cm⁻¹) | ~3300-3400 (N-H stretch), ~2950 (C-H stretch), ~1100-1200 (C-N stretch). |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 143.15 |

By employing a combination of these chromatographic and spectroscopic techniques, a comprehensive analytical profile of this compound can be established, ensuring the quality and integrity of the compound for research purposes.

Q & A

Q. What are the key considerations in selecting alkylation reagents for synthesizing 1-(1-Methylpiperidin-4-yl)ethan-1-amine?

The synthesis typically involves alkylation of a piperidine precursor (e.g., N-substituted piperidin-4-amine) with ethyl halides. Key factors include:

- Reagent reactivity : Ethyl bromide or iodide is preferred for efficient nucleophilic substitution due to better leaving-group ability.

- Solvent selection : Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing intermediates .

- Base optimization : Sodium hydride or potassium carbonate ensures deprotonation of the amine while avoiding side reactions.

- Temperature control : Reactions are often conducted at 50–80°C to balance yield and purity .

Q. Which analytical techniques are most reliable for characterizing the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and stereochemistry. For example, the methylpiperidinyl group shows distinct shifts at δ 2.2–3.0 ppm for axial/equatorial protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 156.27 [M+H]) and fragmentation patterns .

- X-ray crystallography : SHELXL refinement resolves crystal packing and bond angles, critical for confirming stereochemical assignments .

Q. How do physicochemical properties (e.g., solubility, pKa) influence the compound’s reactivity in biological systems?

- Solubility : The amine group enhances water solubility (~5 mg/mL at pH 7), facilitating in vitro assays. Hydrophobic piperidine and methyl groups improve membrane permeability .

- pKa : The secondary amine has a pKa ~9.5, making it protonated under physiological conditions, which affects receptor binding and pharmacokinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in reaction mechanisms?

Case study: An unexpected N-demethylation pathway was observed during the synthesis of a related piperidine derivative (). To reconcile discrepancies:

- Mechanistic probes : Isotopic labeling (e.g., N) tracks nitrogen migration during side reactions.

- Computational modeling : Density Functional Theory (DFT) calculates activation energies to identify plausible intermediates .

- Kinetic analysis : Rate studies distinguish between competing pathways (e.g., alkylation vs. elimination) .

Q. What methodologies optimize reaction conditions to improve yield and purity of this compound?

- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, a 20% increase in yield was achieved using microwave-assisted synthesis at 100°C .

- Purification strategies : Column chromatography with silica gel (eluent: CHCl/MeOH 9:1) removes unreacted starting materials.

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .

Q. How can researchers design experiments to assess the compound’s neuroprotective activity and receptor binding affinity?

- In vitro assays :

- Radioligand binding : Compete with H-labeled ligands (e.g., dopamine D2 receptors) to measure IC.

- Calcium flux assays : Use SH-SY5Y neuronal cells to evaluate modulation of ion channels .

- In vivo models :

Q. What strategies reconcile discrepancies between predicted and observed biological activity in structure-activity relationship (SAR) studies?

- Crystallographic docking : Use resolved protein structures (e.g., serotonin receptors) to validate binding poses. Adjust substituents (e.g., ethyl vs. methyl groups) to enhance hydrophobic interactions .

- Free-energy perturbation (FEP) : Quantify ΔΔG changes for modified analogs to refine SAR models .

- Meta-analysis : Compare data across similar piperidine derivatives (e.g., 1-Benzyl-4-methylpiperidin-4-amine) to identify trends in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.